molecular formula C10H6N2OS B5652990 thiochromeno[3,4-d]imidazol-4(1H)-one

thiochromeno[3,4-d]imidazol-4(1H)-one

Cat. No.: B5652990
M. Wt: 202.23 g/mol
InChI Key: SGPWWWNZCOTVPO-UHFFFAOYSA-N
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Description

Thiochromeno[3,4-d]imidazol-4(1H)-one is a heterocyclic compound featuring a coumarin-like scaffold fused with an imidazole ring, where a sulfur atom replaces the oxygen in the chromene moiety (Figure 1). The compound has garnered interest for its diverse biological activities, including immunomodulatory, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name

3H-thiochromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPWWWNZCOTVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)S2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chromeno[3,4-d]imidazol-4(1H)-one Derivatives

Structural Differences: The oxygen-containing chromeno[3,4-d]imidazol-4(1H)-one lacks the sulfur atom in the chromene ring. Synthesis: Microwave-assisted one-pot synthesis using 4-amino-3-nitrocoumarin and aliphatic acids yields derivatives with substituents (e.g., methyl, ethyl, propyl) at the 2-position. High yields (83–92%) are achieved using polyphosphoric acid (PPA) as a condensing agent . Biological Activity:

  • Anticancer: 2,3-Dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives inhibit breast cancer cell proliferation (IC50 values: 0.5–10 µM) and migration .
  • Immunomodulation: Selective Toll-like receptor 7 (TLR7) agonists with chromeno[3,4-d]imidazol-4(1H)-one scaffolds show potency in modulating immune responses (EC50: 0.1–1 µM) .

Physicochemical Properties :

Substituent Melting Point (°C) Molecular Formula Key Spectral Data (NMR δ, ppm)
2-Methyl 231–233 C12H10N2O2 1H-NMR: 7.99 (d), 2.51 (s)
2-Ethyl 209–211 C14H15N2O2 13C-NMR: 156.4, 30.2

Thiochromeno[3,4-d]imidazol-4(1H)-one

Synthesis: Limited data are available, but analogous methods using sulfur-containing precursors (e.g., thioamides or thiourea) may apply. lists a derivative with a piperidinylmethyl group synthesized via unspecified methods . Biological Activity:

  • Immunomodulation: Thio derivatives are hypothesized to exhibit stronger TLR7 agonism due to sulfur’s electron-donating effects, though direct data are lacking.
  • Antifungal/Antitumor : Sulfur analogs of coumarin-imidazole hybrids often show enhanced activity against fungal pathogens and tumor cells .

Physicochemical Properties :

  • The 2-(1-piperidinylmethyl)thiochromeno[3,4-d]imidazol-4(3H)-one (CID 59237-10-4) has a molecular formula of C17H18N3OS and an InChIKey: BTNMVWJDSNMDTK-UHFFFAOYSA-N .

Benzothieno[3,4-d]imidazol-4-one Derivatives

Structural Differences : Replaces the chromene ring with a thiophene, altering aromaticity and solubility.
Biological Activity :

  • Antiviral: Benzothienoimidazolones inhibit viral enzymes (e.g., HIV-1 integrase) but lack coumarin’s photophysical properties .

Key Comparative Insights

Parameter Chromeno[3,4-d]imidazol-4(1H)-one This compound Benzothieno[3,4-d]imidazol-4-one
Lipophilicity (LogP) ~2.1 (2-methyl derivative) Higher (predicted) ~2.5
TLR7 Agonism (EC50) 0.1–1 µM Not reported Not applicable
Anticancer Activity IC50: 0.5–10 µM Hypothesized enhancement Moderate activity
Synthetic Yield Up to 92% Likely lower (harsher conditions) Variable (50–70%)

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